

# An In-depth Technical Guide to Methyl 3-hydroxy-2-methylbenzoate

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## Compound of Interest

Compound Name: **Methyl 3-hydroxy-2-methylbenzoate**

Cat. No.: **B1314078**

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CAS Number: 55289-05-9

Authored for: Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **Methyl 3-hydroxy-2-methylbenzoate** (CAS 55289-05-9), a substituted aromatic ester. Despite its availability from commercial suppliers, detailed experimental data and dedicated research on this specific compound are notably scarce in publicly accessible literature. This document aims to bridge this knowledge gap by consolidating available data, presenting a plausible synthetic route with a detailed experimental protocol, and discussing its potential biological activities based on the well-documented properties of structurally related hydroxybenzoic acid esters. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound in medicinal chemistry and materials science. All quantitative data are summarized in structured tables, and key processes are visualized using diagrams to facilitate understanding.

## Introduction

**Methyl 3-hydroxy-2-methylbenzoate** is a member of the hydroxybenzoate ester family, a class of compounds that has garnered significant interest in the fields of pharmaceuticals, cosmetics, and food science due to their diverse biological activities. The structural

arrangement of a hydroxyl group and a methyl ester on the benzoic acid scaffold suggests potential for this molecule to serve as a versatile building block in organic synthesis and as a candidate for biological screening. The presence of these functional groups allows for a variety of chemical modifications, making it an attractive starting point for the development of novel therapeutic agents and functional materials. This guide will cover its physicochemical properties, a detailed synthetic protocol, and an exploration of its potential biological relevance.

## Physicochemical Properties

Detailed experimental data for **Methyl 3-hydroxy-2-methylbenzoate** is limited. The following tables summarize the available information from chemical suppliers and predicted data, alongside experimental data for the closely related compounds, Methyl 3-hydroxybenzoate and the isomeric Methyl 2-hydroxy-3-methylbenzoate, for comparative purposes.

Table 1: General and Physicochemical Properties

Property	Methyl 3-hydroxy-2-methylbenzoate	Methyl 3-hydroxybenzoate (Isomer)	Methyl 2-hydroxy-3-methylbenzoate (Isomer)
CAS Number	55289-05-9[1]	19438-10-9	23287-26-5[2]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub> [1]	C <sub>8</sub> H <sub>8</sub> O <sub>3</sub>	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub> [2]
Molecular Weight	166.17 g/mol [1]	152.15 g/mol	166.17 g/mol [2]
Appearance	Solid (predicted)	Solid	Liquid or Low Melting Solid[3][4]
Melting Point	No data available	70-72 °C	No data available
Boiling Point	No data available	280-281 °C	No data available
Purity	≥97% (typical from suppliers)	≥99% (typical from suppliers)	≥96-97% (typical from suppliers)[3][4]
Storage	Room temperature, sealed in dry conditions	Room temperature	No specific data

Table 2: Predicted and Experimental Spectroscopic Data

Spectroscopic Data	Methyl 3-hydroxy-2-methylbenzoate (Predicted/Inferred)	Methyl 3-hydroxybenzoate (Experimental)	Methyl 2-hydroxy-3-methylbenzoate (Experimental)
<sup>1</sup> H NMR	No experimental data found. Predicted shifts would show a methyl singlet, a methoxy singlet, and three aromatic protons with distinct splitting patterns.	<sup>1</sup> H NMR data is available, showing characteristic aromatic and methoxy proton signals. <sup>[5]</sup>	<sup>1</sup> H NMR data is available, showing distinct shifts for the methyl, methoxy, and aromatic protons. <sup>[6]</sup>
<sup>13</sup> C NMR	No experimental data found. Predicted spectrum would show 9 distinct carbon signals.	<sup>13</sup> C NMR data is available. <sup>[7]</sup>	No readily available data found.
IR Spectrum	Expected to show a broad O-H stretch (~3300 cm <sup>-1</sup> ), C-H stretches (~3000-2850 cm <sup>-1</sup> ), a strong C=O stretch (~1700 cm <sup>-1</sup> ), and C-O stretches (~1300-1100 cm <sup>-1</sup> ).	IR spectra are available, showing characteristic peaks for the hydroxyl, carbonyl, and aromatic groups. <sup>[8][9]</sup>	IR spectra are available, showing characteristic peaks. <sup>[2][10]</sup>
Mass Spectrum	Predicted m/z for [M+H] <sup>+</sup> : 167.0703. <sup>[11]</sup>	Mass spectra are available. <sup>[8]</sup>	Mass spectra are available. <sup>[2]</sup>

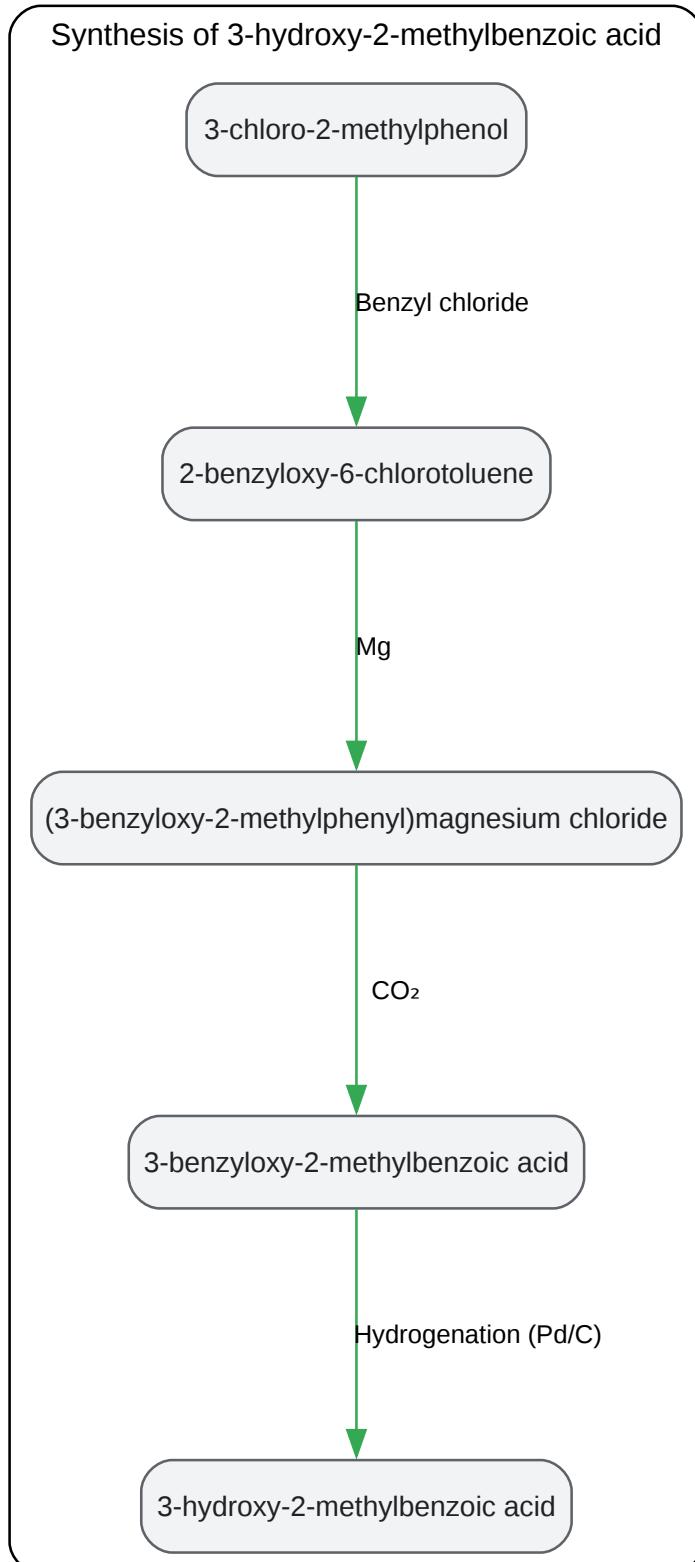
## Synthesis of Methyl 3-hydroxy-2-methylbenzoate

While specific literature on the synthesis of **Methyl 3-hydroxy-2-methylbenzoate** is scarce, a highly plausible and efficient method is the Fischer esterification of its corresponding carboxylic

acid, 3-hydroxy-2-methylbenzoic acid. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.

## Synthesis of the Precursor: 3-hydroxy-2-methylbenzoic acid

The synthesis of the precursor, 3-hydroxy-2-methylbenzoic acid, can be achieved through various methods. A patented method involves a multi-step process starting from 3-chloro-2-methylphenol. This process includes protection of the hydroxyl group, a Grignard reaction, carboxylation, and subsequent deprotection to yield the desired carboxylic acid.



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Caption: Synthetic pathway for 3-hydroxy-2-methylbenzoic acid.

## Experimental Protocol: Fischer Esterification

The following is a detailed, generalized protocol for the Fischer esterification of 3-hydroxy-2-methylbenzoic acid to yield **Methyl 3-hydroxy-2-methylbenzoate**. This protocol is based on standard laboratory procedures for this type of reaction.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

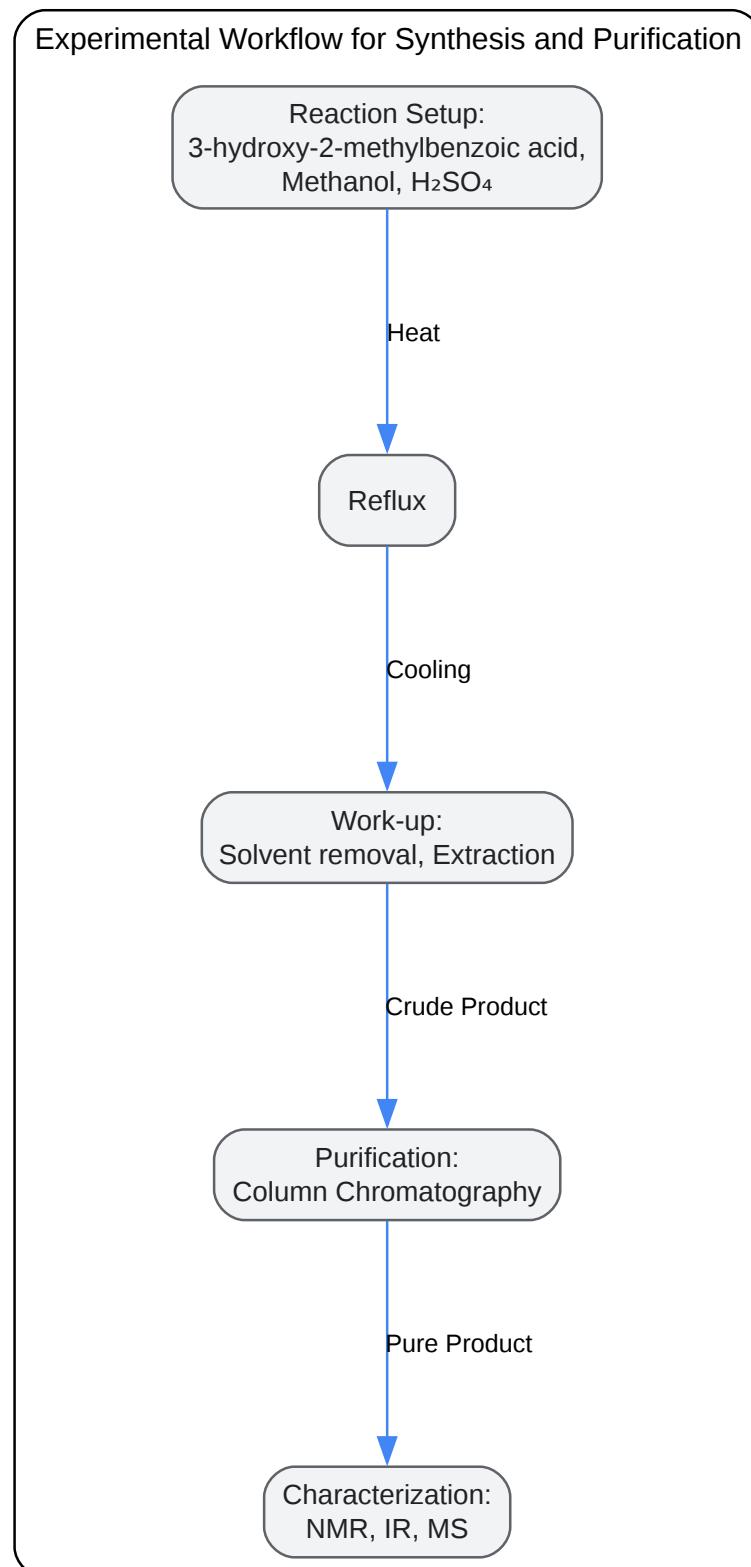
### Materials:

- 3-hydroxy-2-methylbenzoic acid
- Anhydrous methanol
- Concentrated sulfuric acid
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate

### Procedure:

- **Reaction Setup:** In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxy-2-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
- **Reflux:** Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
  - Cool the reaction mixture to room temperature.
  - Remove the excess methanol under reduced pressure using a rotary evaporator.

- Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: The crude **Methyl 3-hydroxy-2-methylbenzoate** can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).



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Caption: General workflow for the synthesis and purification.

# Potential Biological Activities and Applications in Drug Development

While no specific studies on the biological activity of **Methyl 3-hydroxy-2-methylbenzoate** have been found in the scientific literature, the broader class of hydroxybenzoic acid esters, particularly parabens (esters of p-hydroxybenzoic acid), are well-known for their antimicrobial properties.[\[17\]](#)[\[18\]](#)

## Antimicrobial Activity

Hydroxybenzoic acid esters are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their efficacy against a broad spectrum of bacteria and fungi.[\[17\]](#)[\[19\]](#) [\[20\]](#) The antimicrobial activity is generally observed to increase with the length of the alkyl chain of the ester. While less potent than their propyl or butyl counterparts, methyl esters of hydroxybenzoic acids still exhibit significant antimicrobial effects.[\[17\]](#) It is therefore plausible that **Methyl 3-hydroxy-2-methylbenzoate** possesses similar antimicrobial properties.

Table 3: Minimum Inhibitory Concentrations (MICs) of Methylparaben (Methyl 4-hydroxybenzoate) against various microorganisms

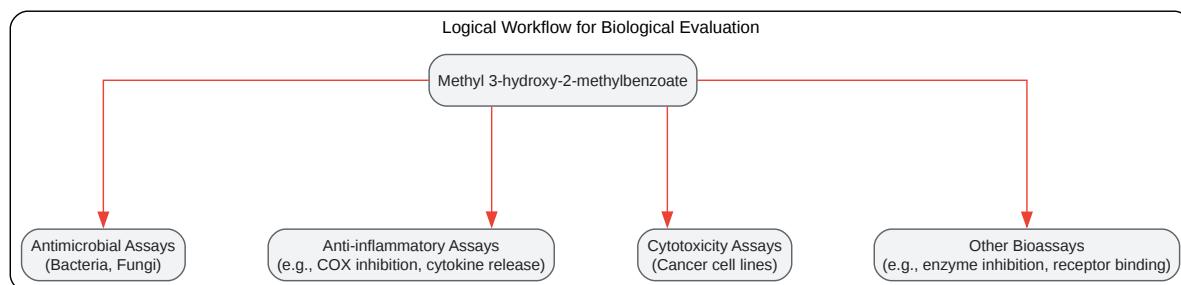
Microorganism	MIC (mg/mL)
Staphylococcus aureus	4
Escherichia coli	2
Aspergillus niger	1
Candida albicans	1
Saccharomyces cerevisiae	1
Bacillus subtilis	2

(Data from Aalto et al., 1953, as cited in[\[17\]](#))

## Anti-inflammatory and Other Potential Activities

Some derivatives of hydroxybenzoic acid have been reported to exhibit anti-inflammatory, antioxidant, and antiviral activities.[21] For instance, certain hydroxybenzoic acid esters have been shown to have an effect on histamine release and may interact with signaling pathways related to inflammation.[22][23] Methyl p-hydroxybenzoate (methyl paraben) has been shown to activate TRPA1 channels, which are involved in pain sensation and neurogenic inflammation.[24] Furthermore, some studies have investigated the estrogenic activity of parabens and their metabolites.[25][26]

Given these precedents, **Methyl 3-hydroxy-2-methylbenzoate** warrants investigation for a range of biological activities. A logical workflow for future research would involve a series of *in vitro* assays to screen for these potential effects.



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Caption: Proposed workflow for the biological screening.

## Conclusion

**Methyl 3-hydroxy-2-methylbenzoate** represents a chemical entity with potential for further exploration in both synthetic and medicinal chemistry. This technical guide has consolidated the limited available information and provided a robust, plausible synthetic route via Fischer esterification of 3-hydroxy-2-methylbenzoic acid. While experimental data on its physicochemical properties and biological activities are currently lacking, the known properties of structurally similar compounds suggest that it may possess valuable antimicrobial and other

pharmacological activities. It is our hope that this guide will serve as a catalyst for future research into this interesting molecule, paving the way for the discovery of new applications and a more complete understanding of its chemical and biological profile. Further studies are essential to fully characterize this compound and to validate its potential in drug development and other scientific fields.

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